The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide typically follows a multi-step process involving specific reagents and reaction conditions:
The molecular structure of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide reveals significant features:
InChI=1S/C18H22N2O2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
which provides insight into its connectivity and stereochemistry.The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems.
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide can undergo various chemical reactions:
The mechanism of action for N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide involves interactions at the molecular level:
Research indicates that compounds similar to this may exhibit antimicrobial and anti-inflammatory properties, warranting further investigation into their therapeutic potential.
The physical and chemical properties of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide include:
The compound is classified as an irritant; therefore, appropriate safety measures should be observed during handling .
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2